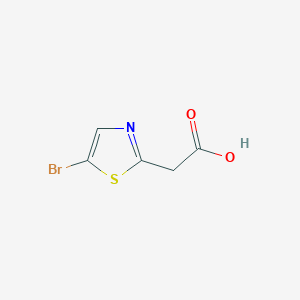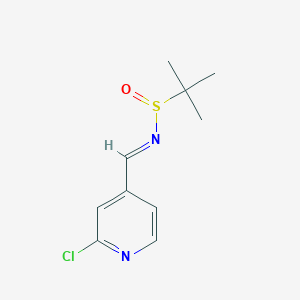
(R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloropyridine moiety and a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 2-chloropyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound, such as the chloropyridine and sulfinamide moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activity and protein interactions. In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(R,E)-N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfonamide and N-((2-Chloropyridin-4-YL)methylene)-2-methylpropane-2-thioamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C10H13ClN2OS |
|---|---|
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
(NE)-N-[(2-chloropyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-8-4-5-12-9(11)6-8/h4-7H,1-3H3/b13-7+ |
Clave InChI |
OUPJDFYEBVGNNR-NTUHNPAUSA-N |
SMILES isomérico |
CC(C)(C)S(=O)/N=C/C1=CC(=NC=C1)Cl |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=CC(=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


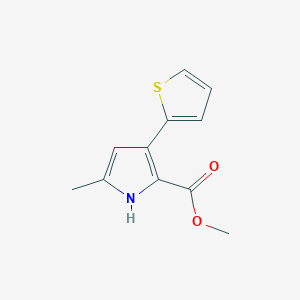
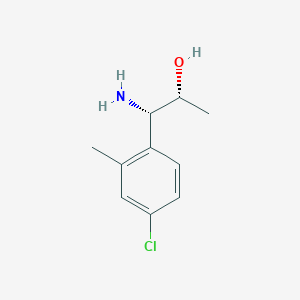

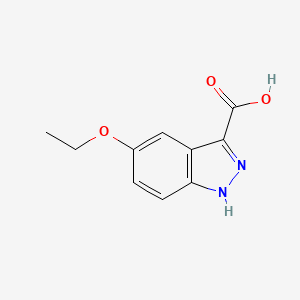


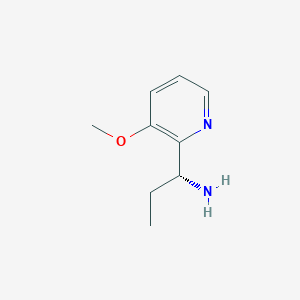

![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
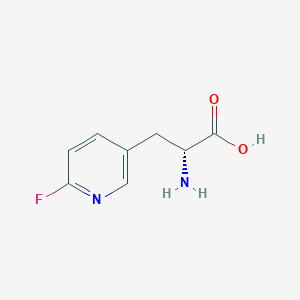
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
